molecular formula C10H8N2O2 B1525767 3-Aminoquinoline-2-carboxylic acid CAS No. 887245-74-1

3-Aminoquinoline-2-carboxylic acid

Cat. No.: B1525767
CAS No.: 887245-74-1
M. Wt: 188.18 g/mol
InChI Key: MARUGPVMNBSKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoquinoline-2-carboxylic acid: is a heterocyclic aromatic compound that features a quinoline core structure with an amino group at the third position and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Aminoquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the intramolecular reductive cyclization of nitrocyano olefins promoted by titanium tetrachloride and zinc . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

3-Aminoquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Aminoquinoline-2-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • 2-Aminoquinoline-3-carboxylic acid
  • 4-Aminoquinoline-3-carboxylic acid
  • 2-Methylquinoline-3-carboxylic acid

Comparison:

3-Aminoquinoline-2-carboxylic acid is unique due to the specific positioning of its amino and carboxylic acid groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic versatility .

Properties

IUPAC Name

3-aminoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARUGPVMNBSKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminoquinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Aminoquinoline-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Aminoquinoline-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Aminoquinoline-2-carboxylic acid
Reactant of Route 5
3-Aminoquinoline-2-carboxylic acid
Reactant of Route 6
3-Aminoquinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.